molecular formula C23H20BrN3O2S2 B306045 N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Numéro de catalogue B306045
Poids moléculaire: 514.5 g/mol
Clé InChI: ISUKCFWMTUINPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, commonly known as BPTES, is a small molecule inhibitor that targets the metabolic enzyme glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism by catalyzing the conversion of glutamine to glutamate, which is then used for energy production and biosynthesis. Inhibition of GLS by BPTES has been shown to impair cancer cell growth and proliferation, making it a promising target for cancer therapy.

Mécanisme D'action

BPTES binds to the allosteric site of N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, causing a conformational change that inhibits its activity. This leads to a decrease in the production of glutamate, which is essential for cancer cell metabolism. As a result, cancer cells are unable to proliferate and survive, making BPTES a promising therapeutic option for cancer treatment.
Biochemical and physiological effects:
BPTES has been shown to have selective toxicity towards cancer cells, with minimal effects on normal cells. This is likely due to the high metabolic demand of cancer cells, which makes them more dependent on glutamine metabolism. In addition, BPTES has been shown to induce autophagy in cancer cells, leading to cell death.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BPTES in lab experiments is its specificity towards N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide, which allows for targeted inhibition of cancer cell metabolism. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for research on BPTES. One area of interest is the development of more potent and selective N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide inhibitors that can overcome the limitations of BPTES. Another area of interest is the investigation of potential combination therapies that can enhance the efficacy of BPTES in cancer treatment. Finally, the development of imaging agents that can detect N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide activity in vivo could provide valuable information for the diagnosis and monitoring of cancer.

Méthodes De Synthèse

The synthesis of BPTES involves several steps, starting with the reaction of 4-bromobenzenesulfonyl chloride with 2-aminothiophenol to form the corresponding sulfonamide. This is then reacted with 2-acetylamino-3-methylbenzoic acid to obtain the intermediate compound. The final step involves the reaction of the intermediate with 5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol to yield BPTES.

Applications De Recherche Scientifique

BPTES has been extensively studied in preclinical models of cancer, where it has shown promising results as a potential therapeutic agent. In vitro studies have demonstrated that BPTES effectively inhibits N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide activity in various cancer cell lines, leading to a decrease in cell proliferation and survival. In vivo studies have also shown that BPTES can inhibit tumor growth in mouse models of cancer.

Propriétés

Nom du produit

N-(4-bromophenyl)-2-{[5,6-dimethyl-3-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Formule moléculaire

C23H20BrN3O2S2

Poids moléculaire

514.5 g/mol

Nom IUPAC

N-(4-bromophenyl)-2-[5,6-dimethyl-3-(3-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H20BrN3O2S2/c1-13-5-4-6-18(11-13)27-22(29)20-14(2)15(3)31-21(20)26-23(27)30-12-19(28)25-17-9-7-16(24)8-10-17/h4-11H,12H2,1-3H3,(H,25,28)

Clé InChI

ISUKCFWMTUINPP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)Br)SC(=C3C)C

SMILES canonique

CC1=CC(=CC=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)Br)SC(=C3C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.